molecular formula C20H26N4O5S B2716436 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide CAS No. 941949-32-2

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide

Cat. No.: B2716436
CAS No.: 941949-32-2
M. Wt: 434.51
InChI Key: PZWULXFGTIASOH-UHFFFAOYSA-N
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Description

Compounds with dimethylamino phenyl groups are often used in the synthesis of dyes and pigments due to their electron-rich nature . They are generally synthesized by diazotization reaction using a primary aromatic amine containing one or more nucleophiles .


Synthesis Analysis

The synthesis of similar compounds often involves the use of Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents .


Molecular Structure Analysis

The structure of similar compounds is often modeled using software like Gaussian09W and GaussView6.0.16 employing B3LYP and 6–31+G (d) basis set .


Chemical Reactions Analysis

These compounds are known to undergo a fast intramolecular charge transfer (ICT) upon light excitation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, the HOMO–LUMO energy gap is often investigated, which corresponds to the difference between HOMO and LUMO energies of the compound .

Scientific Research Applications

Synthesis and Characterization

Sulfonamide molecules, including those structurally related to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide, have been synthesized and characterized to understand their structural, electronic, and interaction properties. For instance, Murthy et al. (2018) described the synthesis and computational study of a newly synthesized sulfonamide molecule, providing insights into the structural and electronic properties through Density Functional Theory (DFT) calculations and spectral analysis (Murthy et al., 2018).

Molecular Docking and Bioassay Studies

Research has also explored the potential biological activities of sulfonamide derivatives through molecular docking and bioassay studies. Al-Hourani et al. (2016) synthesized a compound structurally related to this compound, conducting molecular docking studies to understand its interaction within the active site of cyclooxygenase-2 enzyme, alongside in vitro bioassay studies (Al-Hourani et al., 2016).

Enzyme Inhibitory Studies

Sulfonamide derivatives have been investigated for their inhibitory effects on enzymes relevant to disease pathogenesis. Abbasi et al. (2018) synthesized a series of sulfonamides and evaluated their inhibitory effects on acetylcholinesterase, an enzyme target for Alzheimer’s disease treatment, demonstrating significant activity for specific derivatives (Abbasi et al., 2018).

Pro-Apoptotic Effects in Cancer Cells

Further, Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment to explore their pro-apoptotic effects in cancer cells. The study found that these compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, mediated by activation of p38 (Cumaoğlu et al., 2015).

Fluorescent Probes for Hypoxic Cells

Moreover, research has developed fluorescent probes based on sulfonamide derivatives for imaging hypoxic status in tumor cells, offering tools for biomedical research. Feng et al. (2016) developed a novel fluorescent probe that demonstrates high selectivity and sensitivity for nitroreductase, enabling imaging of hypoxic tumor cells (Feng et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds are known to have therapeutic uses such as antineoplastic, antioxidant, analgesic, anti-inflammatory, antiviral, and antitumor activities .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a compound and how to work safely with the chemical product. It’s important to refer to the SDS of the specific compound for accurate information .

Future Directions

The future directions of research on this compound could involve further investigation into its potential uses in various industries, such as pharmaceuticals, textiles, and materials science .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-22(2)17-8-6-16(7-9-17)20(23-10-12-29-13-11-23)15-21-30(27,28)19-5-3-4-18(14-19)24(25)26/h3-9,14,20-21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWULXFGTIASOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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